molecular formula C15H17NO2 B2891455 1-[(Oxan-4-yl)methoxy]isoquinoline CAS No. 2195875-70-6

1-[(Oxan-4-yl)methoxy]isoquinoline

Cat. No.: B2891455
CAS No.: 2195875-70-6
M. Wt: 243.306
InChI Key: AGXNAACVJPISMX-UHFFFAOYSA-N
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Description

1-[(Oxan-4-yl)methoxy]isoquinoline is a compound belonging to the class of isoquinoline derivatives. Isoquinoline is an aromatic heterocyclic organic compound that consists of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and are significant in medicinal chemistry .

Preparation Methods

The synthesis of 1-[(Oxan-4-yl)methoxy]isoquinoline can be achieved through various methods. One common approach involves the use of metal catalysts or catalyst-free processes in water. Traditional methods include the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Another method involves the cyclization of ortho-alkynylarylaldehydes to form isochromene intermediates, followed by dehydration .

Chemical Reactions Analysis

1-[(Oxan-4-yl)methoxy]isoquinoline undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(Oxan-4-yl)methoxy]isoquinoline involves its interaction with molecular targets such as enzymes and nucleic acids. Isoquinoline derivatives can modulate the stability of polynucleic acids, affecting DNA replication, repair, and transcription processes . These interactions are crucial for their pharmacological effects, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

1-[(Oxan-4-yl)methoxy]isoquinoline can be compared with other isoquinoline derivatives and similar compounds such as quinoline. While both isoquinoline and quinoline contain a fused ring structure of benzene and pyridine, isoquinoline is known for its weaker basicity and different pharmacological profiles . Similar compounds include:

This compound stands out due to its unique combination of biological activities and its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(oxan-4-ylmethoxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-4-14-13(3-1)5-8-16-15(14)18-11-12-6-9-17-10-7-12/h1-5,8,12H,6-7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXNAACVJPISMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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